molecular formula C22H37NO2 B051940 Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- CAS No. 115241-77-5

Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-

Cat. No. B051940
M. Wt: 347.5 g/mol
InChI Key: XPMOSENNLCJCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-, also known as AUDA, is a compound that has been extensively studied for its potential therapeutic applications. AUDA belongs to a class of compounds called soluble epoxide hydrolase inhibitors (sEHIs), which have been shown to have anti-inflammatory, analgesic, and antihypertensive effects.

Mechanism Of Action

Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. By inhibiting sEH, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- increases the levels of EETs, which have anti-inflammatory, analgesic, and antihypertensive effects.

Biochemical And Physiological Effects

Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to have a number of biochemical and physiological effects. In animal models, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to lower blood pressure, reduce inflammation, and alleviate pain. Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has also been shown to have anti-angiogenic effects, which may make it useful in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- is that it is a highly specific inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. However, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research on Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-. One area of research is the development of more potent and selective sEHIs. Another area of research is the use of sEHIs in the treatment of various diseases, including hypertension, inflammation, and cancer. Finally, there is ongoing research on the role of EETs and sEH in various biological processes, which may lead to the discovery of new therapeutic targets.

Synthesis Methods

The synthesis of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- involves the reaction between 2,4-bis(1,1-dimethylpropyl)phenol and diethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- is typically around 50%.

Scientific Research Applications

Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypertension. Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to lower blood pressure in animal models of hypertension, and clinical trials are currently underway to test its efficacy in humans.
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has also been studied for its anti-inflammatory and analgesic effects. In animal models of inflammation and pain, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to reduce inflammation and pain, and clinical trials are underway to test its efficacy in humans.

properties

CAS RN

115241-77-5

Product Name

Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-diethylacetamide

InChI

InChI=1S/C22H37NO2/c1-9-21(5,6)17-13-14-19(18(15-17)22(7,8)10-2)25-16-20(24)23(11-3)12-4/h13-15H,9-12,16H2,1-8H3

InChI Key

XPMOSENNLCJCAD-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(CC)CC)C(C)(C)CC

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(CC)CC)C(C)(C)CC

Other CAS RN

115241-77-5

Origin of Product

United States

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